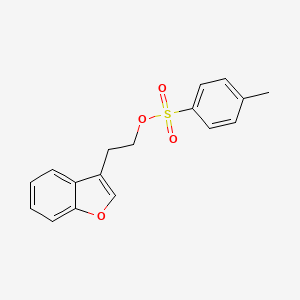

2-(1-Benzofuran-3-yl)ethyl-4-methylbenzolsulfonat

Übersicht

Beschreibung

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is a chemical compound belonging to the class of benzofuran derivatives. It has a molecular formula of C17H16O4S and a molecular weight of 316.37 g/mol

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Receptor Agonism

One of the prominent applications of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is in the study of dopamine receptors, particularly as a selective agonist for the D3 dopamine receptor (D3R). Research indicates that this compound can stimulate β-arrestin recruitment, which is a critical pathway for receptor signaling. In a high-throughput screening assay, it was identified among several compounds that showed significant activity at D3R with an EC50 value of approximately 710 nM, demonstrating its potential for developing treatments for disorders related to dopaminergic signaling, such as schizophrenia and Parkinson's disease .

1.2. Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to optimize its pharmacological profile. Various analogs have been synthesized to explore modifications that enhance D3R agonistic activity while minimizing D2R antagonism. For instance, substituting different aryl groups on the benzamide moiety led to significant variations in potency, with some derivatives displaying over double the activity compared to the parent compound .

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| Compound 1 | 710 ± 150 | 15,700 ± 3,000 |

| Compound 2 | 278 ± 62 | 9,000 ± 3,700 |

| Compound 3 | 98 ± 21 | >100,000 |

Biochemical Applications

2.1. Cell Biology

In cell biology, this compound has been applied in studies involving cell culture systems where it acts as a tool for probing cellular signaling pathways related to dopamine receptor activation. Its sulfonate group enhances solubility and membrane permeability, facilitating its use in various assays .

2.2. Enzyme Interaction Studies

Research has shown that the benzofuran moiety can interact with specific enzymes and receptors within cells. This interaction can modulate enzyme activity, making it a candidate for studying enzyme kinetics and inhibition mechanisms .

Material Science Applications

3.1. Synthesis of Functional Materials

The unique chemical structure of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate allows it to be utilized in the synthesis of functional materials such as polymers and coatings with specific properties. Its sulfonate group can enhance adhesion and stability in polymer matrices .

Case Studies

4.1. High-Throughput Screening for D3R Agonists

A significant study involved screening a library of compounds for their ability to activate D3R using β-arrestin recruitment assays. The results indicated that modifications to the benzofuran structure could yield compounds with enhanced selectivity and potency for D3R over D2R, highlighting the importance of structural optimization in drug development .

4.2. Exploration of Analog Compounds

Another case study focused on synthesizing a series of analogs based on the original compound to assess their biological activities systematically. The findings suggested that specific substitutions could lead to compounds with improved therapeutic profiles for neurological disorders .

Wirkmechanismus

Target of Action

It’s known that similar compounds have been studied for their interaction with receptor tyrosine kinases (tks), which play a crucial role in various cellular processes .

Mode of Action

Based on its structural similarity to other benzofuran derivatives, it might interact with its targets, potentially tks, leading to changes in cellular signaling pathways .

Biochemical Pathways

If it does interact with tks as suggested, it could potentially affect various signaling pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

Its solubility and stability information suggest that it might have reasonable bioavailability .

Result of Action

If it does interact with tks, it could potentially inhibit overactive signaling pathways, which could be beneficial in conditions like cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound should be stored at room temperature for optimal stability . Additionally, its action might be influenced by the physiological environment, such as pH and presence of other biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 1-benzofuran-3-yl ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.

Oxidation Reactions: The benzofuran ring can be oxidized to form different derivatives.

Reduction Reactions: The compound can be reduced to form simpler benzofuran derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of benzofuran derivatives with different functional groups.

Oxidation: Formation of benzofuran-2,3-dione derivatives.

Reduction: Formation of benzofuran-3-yl ethanol.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(1-Benzofuran-3-yl)ethanol: A simpler derivative with similar biological activities.

4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of the compound.

Benzofuran-2,3-dione: An oxidation product with distinct chemical properties.

Uniqueness

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is unique due to its combination of the benzofuran ring and the sulfonate group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields .

Biologische Aktivität

2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C14H15O3S

- Molecular Weight : 265.34 g/mol

- Structure : The compound features a benzofuran moiety and a sulfonate group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that sulfonate derivatives exhibit significant antimicrobial properties. A study on benzothiazole sulfonate derivatives showed that similar compounds have exhibited activity against various bacterial strains, suggesting that 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate may have comparable effects .

Enzyme Inhibition

Enzyme inhibition is a critical aspect of the biological activity of many sulfonate compounds. For instance, studies on other sulfonate derivatives have revealed their potential as inhibitors of tyrosinase and acetylcholinesterase (AChE), which are relevant in treating conditions like Alzheimer's disease . The specific inhibitory effects of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate on these enzymes remain to be thoroughly investigated.

The proposed mechanism of action for compounds with similar structures often involves:

- Binding to Active Sites : The sulfonate group may interact with the active sites of enzymes, leading to inhibition.

- Disruption of Metabolic Pathways : By inhibiting key enzymes, these compounds can disrupt critical biochemical pathways, potentially leading to therapeutic effects.

Study on Structural Analogues

A study focused on modified tacrine derivatives demonstrated the importance of structural modifications in enhancing biological activity. The findings indicated that small changes in molecular structure could significantly affect enzyme inhibition potency . This suggests that similar modifications in 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate could enhance its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | AChE Inhibition IC50 (μM) | Tyrosinase Inhibition IC50 (μM) |

|---|---|---|---|

| Benzothiazole Sulfonate Derivative | Structure | 0.62 ± 0.03 | Not reported |

| Tacrine Derivative | Structure | 3.48 ± 0.19 | Not reported |

| 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | TBD | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of sulfonate compounds generally suggests reasonable bioavailability due to their polar nature, which can facilitate absorption in biological systems. However, specific studies on the pharmacokinetics of 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate are necessary to confirm these properties.

Eigenschaften

IUPAC Name |

2-(1-benzofuran-3-yl)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4S/c1-13-6-8-15(9-7-13)22(18,19)21-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJOFPWUQPRTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=COC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597891 | |

| Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-25-1 | |

| Record name | 2-(1-Benzofuran-3-yl)ethyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.